molecular formula C9H8BrNO B1282875 (6-bromo-1H-indol-2-yl)methanol CAS No. 923197-75-5

(6-bromo-1H-indol-2-yl)methanol

Cat. No. B1282875
M. Wt: 226.07 g/mol
InChI Key: CNSVVCNALIWZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Molecular Weight : 226.07 g/mol

Synthesis Analysis

The synthesis of this compound involves the bromination of 1H-indole-2-carboxaldehyde . The bromine atom replaces a hydrogen atom at the 6-position of the indole ring. The resulting product is (6-bromo-1H-indol-2-yl)methanol .


Molecular Structure Analysis

The compound’s structure consists of an indole ring with a bromine atom at the 6-position and a hydroxymethyl group attached to the nitrogen atom. The hydroxymethyl group provides reactivity for further chemical transformations .


Chemical Reactions Analysis

  • Condensation Reactions : It can react with other compounds to form larger molecules .

Physical And Chemical Properties Analysis

  • Stability : Sensitive to light and moisture .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

(6-bromo-1H-indol-2-yl)methanol and its derivatives have been studied for their potential in antimicrobial and anti-inflammatory applications. For instance, compounds related to this chemical, such as brominated tryptophan alkaloids, have shown inhibitory effects against bacterial growth, specifically Staphylococcus epidermidis (Segraves & Crews, 2005). Additionally, heterocycles derived from similar compounds have demonstrated antimicrobial, anti-inflammatory, and antiproliferative activities (Narayana et al., 2009).

Chemical Synthesis and Properties

The chemical properties and synthetic applications of (6-bromo-1H-indol-2-yl)methanol derivatives have been a subject of research. Studies have explored novel methods of synthesizing these compounds and their unexpected chemical properties, such as in the context of isoindolo[2,1-a]indol-6-one synthesis (Crawford et al., 2008). Furthermore, the synthesis and pharmacological screening of various derivatives have been conducted, providing insights into their potential applications in medicinal chemistry (Rubab et al., 2017).

Histamine Antagonistic Activity

The compound has also been linked to histamine antagonistic activity, as seen in novel indole alkaloids derived from marine organisms (Aiello et al., 2003). Such studies contribute to the understanding of bioactive compounds in marine biology and their potential therapeutic applications.

Metabolic Pathways in Plants

Research into the metabolism of indole derivatives in plants has been conducted, examining compounds such as indole-3-methanol, which is closely related to (6-bromo-1H-indol-2-yl)methanol. These studies provide insight into the degradation pathways of indole compounds in plants (Langenbeck-Schwich & Grainbow, 1984).

Safety And Hazards

  • Disposal : Dispose of according to local regulations .

properties

IUPAC Name

(6-bromo-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSVVCNALIWZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544008
Record name (6-Bromo-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-bromo-1H-indol-2-yl)methanol

CAS RN

923197-75-5
Record name (6-Bromo-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-bromo-1H-indol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Bromo-1H-indole-2-carboxylic acid (2.4 g, 10 mmol) was dissolved in THF (20 mL) and cooled to 0° C. Lithium aluminum hydride (20 mmol, 1 M in THF) was added to the solution via syringe. The mixture was stirred overnight at room temperature. The excess reagent was quenched with the slow addition of aqueous KOH (10 mL, 1 M). The mixture was stirred vigorously for 30 min. The mixture was filtered through Celite. The filtrate was concentrated and chromatographed (0-20% EtOAc in CH2Cl2) to afford the product as a yellow powder (1.87 g, 83%). LC-MS 224.1, 226.1 [M+H]+, RT 1.03 min.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of 6-bromo-1H-indole-2-carboxylic acid (1.00 g, 4.20 mmol) in THF (20.0 mL) was added LiAlH4 (1.0 M in THF, 4.20 mL, 4.20 mmol) dropwise at 0° C. The reaction mixture was stirred for 4 h while warming to room temperature. The reaction was quenched with water and 15% aqueous NaOH at 0° C. to form a precipitate which was filtered through Celite. The filtrate was extracted with EtOAc (3×). The extracts were dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound (696 mg, 73%) as a yellow solid: 1H NMR (500 MHz, CDCl3) δ 7.51 (s, 1H), 7.43 (d, J=8.0 Hz, 1H), 7.20 (dd, J=8.0, 1.6 Hz, 1H), 6.38 (s, 1H), 4.83 (d, J=5.6 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
73%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.